

# physical and chemical properties of 2-Bromo-1,3-dinitrobenzene

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## Compound of Interest

Compound Name: 2-Bromo-1,3-dinitrobenzene

Cat. No.: B1610738

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## An In-depth Technical Guide to 2-Bromo-1,3-dinitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2-Bromo-1,3-dinitrobenzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

### Core Properties of 2-Bromo-1,3-dinitrobenzene

**2-Bromo-1,3-dinitrobenzene** is a yellow crystalline solid.<sup>[1][2]</sup> It serves as a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.<sup>[1][2]</sup> Its chemical reactivity is primarily characterized by its nature as a potent electrophile, readily participating in nucleophilic aromatic substitution reactions.<sup>[1]</sup>

### Physical and Chemical Data

A summary of the key physical and chemical properties of **2-Bromo-1,3-dinitrobenzene** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	247.00 g/mol	[1]
Appearance	Yellow crystalline solid	[1][2]
Melting Point	104-107 °C	
Boiling Point	Not available (decomposes)	
Density	Predicted: 1.910 g/cm <sup>3</sup>	
Solubility	Very slightly soluble in water (0.12 g/L at 25°C). Soluble in organic solvents.	[2]
CAS Number	4185-79-9	[1][2]

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **2-Bromo-1,3-dinitrobenzene** are outlined below. These protocols are based on established procedures for analogous compounds and should be performed with appropriate safety precautions in a laboratory setting.

### Synthesis of 2-Bromo-1,3-dinitrobenzene

This procedure describes the synthesis of **2-Bromo-1,3-dinitrobenzene** via the nitration of a suitable brominated precursor.

Materials:

- 1-Bromo-3-nitrobenzene
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Ice

- Distilled water
- Ethanol

#### Procedure:

- In a round-bottom flask, carefully add 20 mL of concentrated sulfuric acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add 10 g of 1-bromo-3-nitrobenzene to the cooled sulfuric acid with constant stirring.
- In a separate beaker, prepare a nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of 1-bromo-3-nitrobenzene, maintaining the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Carefully pour the reaction mixture onto 200 g of crushed ice.
- The crude **2-Bromo-1,3-dinitrobenzene** will precipitate as a yellow solid.
- Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

## Purification by Recrystallization

The crude product can be purified by recrystallization from ethanol to yield a product of higher purity.<sup>[3]</sup>

#### Materials:

- Crude **2-Bromo-1,3-dinitrobenzene**
- Ethanol (95%)

- Activated Charcoal (optional)
- Ice bath

Procedure:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely.
- If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
- Hot filter the solution to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals in a desiccator.

## Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a general experimental workflow for **2-Bromo-1,3-dinitrobenzene**.

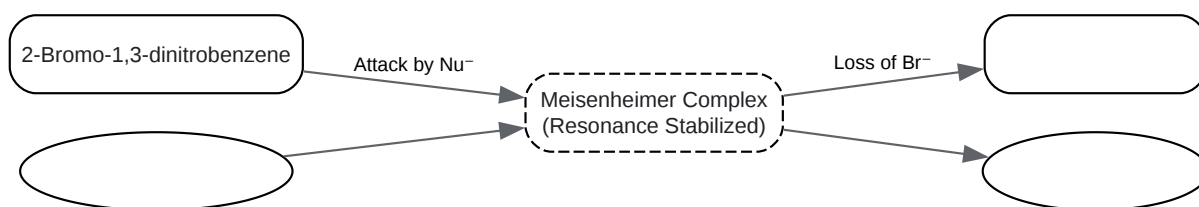


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General experimental workflow for synthesis and purification.

The primary reactivity of **2-Bromo-1,3-dinitrobenzene** involves nucleophilic aromatic substitution (S<sub>N</sub>Ar). The electron-withdrawing nitro groups activate the aromatic ring towards

attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate.



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SNAr mechanism of **2-Bromo-1,3-dinitrobenzene**.

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## References

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